

Application Notes and Protocols for GNX-865 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of **GNX-865**, a potent mitochondrial permeability transition pore (mPTP) inhibitor, in preclinical animal models of ischemia-reperfusion injury. The following protocols are based on available data and are intended to serve as a guide for designing and executing in vivo studies.

Compound Information

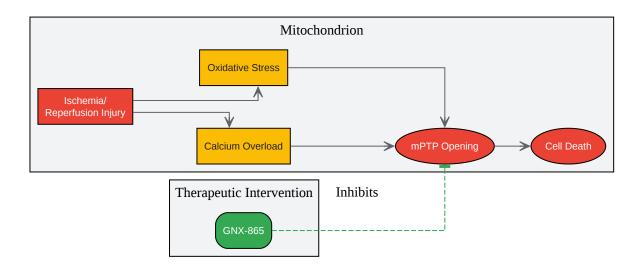
Compound Name	GNX-865	
Mechanism of Action	Inhibitor of the mitochondrial permeability transition pore (mPTP).	
Chemical Formula	C16H14CINO3	
CAS Number	1223568-82-8	
Indication	Preclinical studies show protective effects against ischemia-reperfusion injury in vivo.[1][2] [3]	

Signaling Pathway of mPTP Inhibition

GNX-865 and related cinnamic anilides inhibit the opening of the mitochondrial permeability transition pore in response to various stimuli, including calcium overload and oxidative stress.



This inhibition is believed to occur through a mechanism that is distinct from that of cyclosporin A (CsA), suggesting a different molecular target other than cyclophilin-D.[1]



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Mechanism of GNX-865 in preventing cell death.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study on a compound structurally related to **GNX-865**, identified as compound 22 in the cited literature. This study utilized a rabbit model of acute myocardial infarction.



Parameter	Vehicle Control	Compound 22 (GNX-865 analogue)	Reference
Animal Model	New Zealand White Rabbits	New Zealand White Rabbits	[1]
Infarct Size (% of Area at Risk)	45.8 ± 3.9	26.1 ± 4.5	[1]
Area at Risk (% of Ventricles)	29.7 ± 1.9	30.5 ± 2.4	[1]
Dosage	N/A	3 mg/kg	[1]
Route of Administration	Intravenous (i.v.) bolus	Intravenous (i.v.) bolus	[1]

Experimental Protocols In Vivo Ischemia-Reperfusion Model in Rabbits

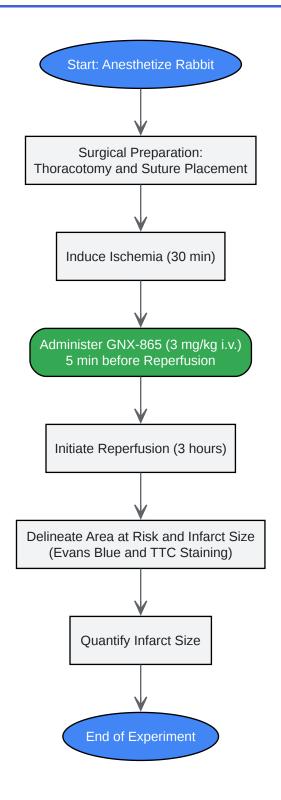
This protocol is adapted from the methodology described for a compound closely related to **GNX-865** in a study of acute myocardial infarction.[1]

- 1. Animal Model:
- · Species: New Zealand White rabbits.
- Health Status: Healthy, male or female.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- 2. Surgical Preparation:
- Anesthetize the animals (e.g., with a combination of ketamine and xylazine).
- Intubate and provide mechanical ventilation.
- Perform a left thoracotomy to expose the heart.



- Place a silk suture around a prominent branch of the left coronary artery.
- 3. Ischemia-Reperfusion Procedure:
- Induce regional ischemia by tightening the suture around the coronary artery.
- Confirm ischemia by observing regional cyanosis of the myocardial surface.
- Maintain the ischemic period for 30 minutes.
- Initiate reperfusion by releasing the snare on the suture.
- Continue reperfusion for a designated period (e.g., 3 hours).
- 4. GNX-865 Administration:
- Formulation: Prepare a solution of GNX-865 suitable for intravenous injection. A suggested formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water.[3]
- Dosage: Administer a 3 mg/kg intravenous bolus of the GNX-865 analogue.[1]
- Timing: Inject the compound 5 minutes before the onset of reperfusion.
- 5. Outcome Assessment:
- At the end of the reperfusion period, re-occlude the coronary artery and infuse a dye (e.g., Evans blue) to delineate the area at risk.
- Euthanize the animal and excise the heart.
- Slice the ventricles and incubate in a solution of triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
- Quantify the area at risk and the infarct size using planimetry.





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Workflow for in vivo evaluation of GNX-865.

Formulation Protocols for In Vivo Administration



The following are example methods for preparing **GNX-865** formulations for animal studies, based on recommendations from a chemical supplier.[3] The optimal formulation may vary depending on the specific experimental requirements.

Formulation 1: DMSO/PEG300/Tween 80/Saline

- Prepare a stock solution of GNX-865 in DMSO (e.g., 10 mg/mL).
- To prepare the final formulation, take the required volume of the DMSO stock solution.
- Add an appropriate volume of PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Finally, add saline or ddH₂O to the desired final volume and mix thoroughly.
 - Example ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

Formulation 2: Suspension in Carboxymethylcellulose (CMC) Sodium

- Prepare a 0.5% (w/v) solution of CMC sodium in deionized water.
- Weigh the required amount of GNX-865 powder.
- Gradually add the 0.5% CMC sodium solution to the GNX-865 powder while triturating or vortexing to create a uniform suspension.

Note: It is crucial to ensure the final formulation is homogenous before administration. For suspension formulations, continuous mixing may be required. Always prepare fresh formulations for optimal results.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these methods based on their specific experimental design, animal model, and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.



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- 2. medchemexpress.com [medchemexpress.com]
- 3. GNX-865 | mitochondrial permeability transition pore (mtPTP) inhibitor | CAS# 1223568-82-8 | InvivoChem [invivochem.com]
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